1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and pyridinyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The fluoroethyl group can be introduced via nucleophilic substitution reactions, while the pyridinyl group can be added through cross-coupling reactions such as Suzuki or Heck coupling .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl and pyridinyl groups can enhance its binding affinity and specificity for these targets, influencing various biological pathways.
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- 1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
- 1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Comparison: 1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the fluoroethyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNZVRFUFFNBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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